Sorbic acid - 110-44-1

Sorbic acid

Catalog Number: EVT-284189
CAS Number: 110-44-1
Molecular Formula: C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sorbic acid, also known as 2,4-hexadienoic acid, is a naturally occurring organic compound primarily recognized for its antimicrobial properties. [, ] It exists as a white solid with slight solubility in water but good solubility in oils and fats. [, ] Sorbic acid is classified as a short-chain unsaturated fatty acid and plays a crucial role in scientific research, particularly in food preservation. [, ] It is frequently employed to inhibit the growth of molds, yeasts, and certain bacteria in a variety of food products, thus extending their shelf life. [, , ]

Future Directions
  • Encapsulation technologies: Research into advanced encapsulation technologies for sorbic acid could improve its stability, control its release in food products, and potentially enhance its antimicrobial efficacy. []
  • Combination with other preservatives: Exploring synergistic effects of sorbic acid with other natural or synthetic preservatives could lead to the development of more effective and potentially lower-dose preservation strategies. [, ]
  • Understanding resistance mechanisms: Further research into the mechanisms of microbial resistance to sorbic acid could aid in developing strategies to overcome resistance and enhance its long-term efficacy. [, ]
  • Applications in other fields: Investigating the potential applications of sorbic acid in other fields, such as agriculture (as a fungicide) or medicine (as an antimicrobial agent), could lead to novel applications. []

Potassium Sorbate

Compound Description: Potassium sorbate is the potassium salt of sorbic acid (C6H7KO2) and is highly soluble in water, making it suitable for liquid applications. [, , ] It is widely used as a food preservative due to its antimicrobial activity against a broad spectrum of microorganisms. [, , ]

Relevance: As the potassium salt of sorbic acid, it shares a similar mechanism of action. Both compounds are effective against yeasts, fungi, and some bacteria. [, , ] The choice between sorbic acid and potassium sorbate often depends on the desired application and solubility requirements. For instance, in a study on food packaging, potassium sorbate was incorporated into coating materials along with sorbic acid to investigate their antimicrobial effects against Listeria monocytogenes. []

Sodium Sorbate

Compound Description: Sodium sorbate (C6H7NaO2) is the sodium salt of sorbic acid and exhibits better water solubility compared to sorbic acid. [] Like sorbic acid and potassium sorbate, it is also utilized as a food preservative. [, ]

Relevance: Similar to potassium sorbate, sodium sorbate is structurally related to sorbic acid and displays comparable antimicrobial properties. [, ] It is another salt form commonly employed to enhance the solubility of sorbic acid in various applications.

Calcium Sorbate

Compound Description: Calcium sorbate (C12H14CaO4) is the calcium salt of sorbic acid. It is recognized for its stability against oxidation and is primarily utilized in fungistatic wrappers for food. []

Relevance: Calcium sorbate is another salt form of sorbic acid and shares its antimicrobial characteristics. [] Its unique application in fungistatic wrappers highlights its role in inhibiting fungal growth in food packaging.

Parasorbic Acid

Compound Description: Parasorbic acid is a naturally occurring lactone found in the berries of the mountain ash tree (Sorbus aucuparia). [] It can be extracted and subsequently isomerized to produce sorbic acid. []

Relevance: Parasorbic acid serves as a precursor for the production of sorbic acid. [] It can be extracted from natural sources like mountain ash berries and then chemically converted to sorbic acid for various applications.

Benzoic Acid

Compound Description: Benzoic acid (C7H6O2) is a widely used food preservative, similar to sorbic acid. [, , , , ] It is effective against a range of microorganisms, including bacteria, yeasts, and molds. [, , , , ]

Relevance: Benzoic acid is often used in conjunction with sorbic acid to provide a broader spectrum of antimicrobial activity in food products. [, , , ] These two preservatives complement each other, targeting different types of microorganisms to enhance food preservation. Studies have investigated their combined effects and potential health risks associated with their consumption. []

Methylparaben

Compound Description: Methylparaben (C8H8O3) is a common antifungal agent frequently used in food preservation. [] It belongs to the paraben family, a group of compounds known for their antimicrobial properties.

1,3-Pentadiene

Compound Description: 1,3-Pentadiene (C5H8) is a volatile hydrocarbon produced by some yeasts, including Saccharomyces cerevisiae, as a byproduct of sorbic acid degradation. []

Relevance: The formation of 1,3-pentadiene demonstrates that certain microorganisms can metabolize sorbic acid, potentially leading to a decrease in its effectiveness as a preservative. []

Trans-4-Hexenol

Compound Description: Trans-4-hexenol (C6H12O) is a volatile alcohol and a metabolite produced by specific fungi, including Mucor sp., during the breakdown of sorbic acid. []

Relevance: The production of trans-4-hexenol by certain fungi highlights their ability to metabolize sorbic acid, which can impact its efficacy as a food preservative. []

Trans-4-Hexenoic Acid

Compound Description: Trans-4-hexenoic acid (C6H10O2) is a carboxylic acid that can be produced as a metabolite during the breakdown of sorbic acid by specific fungi like Geotrichum sp.. []

Relevance: The formation of trans-4-hexenoic acid underscores the metabolic capability of certain fungi to degrade sorbic acid. []

Ethyl Sorbate

Compound Description: Ethyl sorbate (C8H12O2) is the ethyl ester of sorbic acid and can be generated as a metabolite by some fungi, such as Geotrichum sp., during the metabolism of sorbic acid. []

Relevance: The production of ethyl sorbate further emphasizes the capability of some fungi to modify sorbic acid, potentially influencing its preservative action. []

Source and Classification

Sorbic acid is classified as a fatty acid and is naturally found in some berries. Industrially, it is synthesized through various chemical processes. The compound is categorized as a preservative under the E-number E200 in the European Union, indicating its approval for use in food products.

Synthesis Analysis

Methods of Synthesis

Sorbic acid can be synthesized through several methods:

  1. Chemical Synthesis from Crotonaldehyde: This method involves the reaction of crotonaldehyde with ketene under acidic conditions to produce sorbic acid. The process typically includes hydrolysis of a polyester formed from these reactants, followed by purification steps such as crystallization or treatment with activated carbon to remove impurities .
  2. Natural Extraction: While less common for commercial purposes, sorbic acid can be extracted from certain fruits and berries where it occurs naturally.
  3. Automated Steam Distillation: Recent studies have employed automated steam distillation techniques for rapid extraction of sorbic acid from complex matrices like bread, followed by quantification using nuclear magnetic resonance spectroscopy .

Technical Details

The synthesis process often requires precise control of temperature and reaction conditions to optimize yield and purity. For instance, maintaining the reaction mixture temperature between 30°C and 60°C is crucial to minimize the formation of undesirable by-products .

Molecular Structure Analysis

Structure and Data

Sorbic acid has the molecular formula C6H8O2C_6H_8O_2 and a molar mass of approximately 112.13 g/mol. The structure features:

  • A conjugated diene system (two double bonds) which contributes to its reactivity.
  • A carboxylic acid functional group that provides its acidic properties.

The structural representation can be depicted as follows:

HOOC CH CH CH CH COOH\text{HOOC CH CH CH CH COOH}

This configuration allows sorbic acid to interact effectively with microbial cell membranes, disrupting their integrity.

Chemical Reactions Analysis

Reactions Involving Sorbic Acid

Sorbic acid undergoes various chemical reactions:

  1. Esterification: Sorbic acid can react with alcohols to form esters, which are often used in flavoring agents and fragrances.
  2. Decarboxylation: Under certain conditions, sorbic acid can lose carbon dioxide to form unsaturated hydrocarbons.
  3. Addition Reactions: The double bonds in sorbic acid make it susceptible to addition reactions with hydrogen halides or other electrophiles.

These reactions are significant for modifying the compound for specific applications in food preservation and other industries.

Mechanism of Action

Process and Data

The antimicrobial action of sorbic acid primarily involves:

  • Disruption of Cell Membranes: Sorbic acid penetrates microbial cells, leading to alterations in membrane permeability.
  • Inhibition of Enzymatic Activity: It interferes with key metabolic pathways within microorganisms, effectively halting their growth.

Research indicates that the effectiveness of sorbic acid increases in acidic environments (pH < 6), which enhances its protonated form's ability to cross cell membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 134–136 °C.
  • Solubility: Soluble in water at higher temperatures; also soluble in organic solvents like ethanol and diethyl ether.

Chemical Properties

  • pKa Value: Around 4.76, indicating its weak acidic nature.
  • Stability: Stable under normal conditions but can degrade under prolonged exposure to light or heat.

These properties make sorbic acid suitable for various applications in food preservation and other fields.

Applications

Scientific Uses

Sorbic acid is extensively utilized in:

  1. Food Preservation: Commonly added to baked goods, cheeses, and beverages to prevent spoilage caused by molds and yeasts.
  2. Pharmaceuticals: Employed as a preservative in certain medications.
  3. Cosmetics: Used in personal care products for its antimicrobial properties.

Recent studies have explored innovative methods for detecting sorbic acid levels in food products using high-performance liquid chromatography (HPLC) and ultraviolet spectroscopy . These analytical techniques ensure compliance with safety regulations regarding preservative levels in consumables.

Properties

CAS Number

110-44-1

Product Name

Sorbic acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

SMILES

CC=CC=CC(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Synonyms

Acid, Hexadienoic
Acid, Propenylacrylic
Acid, Sorbic
Hexadienoic Acid
Potassium Sorbate
Propenylacrylic Acid
Sodium Sorbate
Sorbate, Potassium
Sorbate, Sodium
Sorbic Acid

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

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